Rosiridol

Catalog No.
S14913908
CAS No.
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosiridol

Product Name

Rosiridol

IUPAC Name

(2E)-3,7-dimethylocta-2,6-diene-1,4-diol

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-8(2)4-5-10(12)9(3)6-7-11/h4,6,10-12H,5,7H2,1-3H3/b9-6+

InChI Key

PTCYLOJKSMVJTR-RMKNXTFCSA-N

Canonical SMILES

CC(=CCC(C(=CCO)C)O)C

Isomeric SMILES

CC(=CCC(/C(=C/CO)/C)O)C
Typical of monoterpenes, including oxidation, reduction, and rearrangement. These reactions can lead to the formation of different derivatives and related compounds. For instance, rosiridol can undergo enzymatic transformations that modify its structure, potentially enhancing its biological activity or altering its pharmacokinetic properties. Specific studies have demonstrated that rosiridol can be synthesized through asymmetric catalysis, showcasing its potential for further chemical manipulation .

The biological activity of rosiridol has garnered attention due to its potential health benefits. Research indicates that it exhibits antioxidant properties, which help mitigate oxidative stress by neutralizing free radicals. Additionally, rosiridol has been linked to neuroprotective effects, suggesting it may play a role in protecting neuronal cells from damage associated with various neurodegenerative diseases. Furthermore, preliminary studies suggest that rosiridol may possess anti-inflammatory and anti-cancer properties, although more extensive clinical research is necessary to confirm these effects .

Rosiridol can be synthesized through several methods, including:

  • Natural Extraction: Obtained from Rhodiola rosea using various extraction techniques such as solvent extraction or steam distillation.
  • Chemical Synthesis: Recent advancements have allowed for the total synthesis of rosiridol using asymmetric catalysis. This method involves the use of specific catalysts to create the compound from simpler organic precursors .
  • Biotechnological Approaches: In vitro cultures of Rhodiola species are being explored for their ability to produce rosiridol and other bioactive compounds through biotechnological means, enhancing yield and sustainability .

Rosiridol's applications are primarily found in the fields of herbal medicine and dietary supplements. Its adaptogenic properties make it a popular ingredient in formulations aimed at reducing stress and enhancing mental performance. Additionally, due to its antioxidant and anti-inflammatory properties, rosiridol is being investigated for use in skincare products and formulations targeting chronic diseases associated with oxidative stress .

Several compounds share structural or functional similarities with rosiridol. Key similar compounds include:

CompoundSourceKey Properties
SalidrosideRhodiola roseaAdaptogenic, antioxidant
RosavinRhodiola roseaAntioxidant, anti-inflammatory
RosarinRhodiola roseaNeuroprotective, adaptogenic
ThymolThymeAntimicrobial, antioxidant
CarvacrolOreganoAntimicrobial, anti-inflammatory

Uniqueness of Rosiridol: While many of these compounds exhibit similar biological activities, rosiridol's specific structure contributes unique properties that may enhance its effectiveness as an adaptogen and antioxidant. Its distinct synthesis pathways also set it apart from other monoterpenes.

Early Documentation of Rhodiola Species

The medicinal use of Rhodiola species dates to antiquity, with the Greek physician Dioscorides documenting Rhodiola rosea (then termed rodia riza) in De Materia Medica (77 CE) for its therapeutic properties. While Dioscorides did not explicitly identify rosiridol, his work laid the foundation for understanding the pharmacological potential of Rhodiola extracts, which were later found to contain rosiridol and related glycosides.

Isolation and Structural Elucidation

Rosiridol was first isolated from Rhodiola sachalinensis in the late 20th century, with its structure identified as a monoterpene glycoside. Early structural studies proposed a stereochemical configuration at the 4-position as S, but subsequent applications of the modified Mosher’s method revised this to R. The compound’s absolute configuration was conclusively resolved through enantioselective synthesis, confirming its (1S,2S) configuration.

Synthetic Advancements

The first total synthesis of (-)-rosiridol in 1998 marked a milestone, enabling large-scale production and structural validation. This synthesis employed a regio- and enantioselective prenyl anion transfer reaction, underscoring the compound’s complex stereochemistry.

Solvent Systems and Partitioning Strategies

Rosiridol, a monoterpene alcohol with the molecular formula C₁₀H₁₈O₂ and molecular weight of 170.25 grams per mole, exists primarily as the S-enantiomer in Rhodiola species [1] [2]. The compound presents as (2E,4S)-3,7-dimethylocta-2,6-diene-1,4-diol, characterized by its specific stereochemical configuration that has been confirmed through modified Mosher's method analysis [2] [3].

Traditional solvent extraction approaches for rosiridol isolation have employed various polar and semi-polar solvent systems [4] [5]. Ethanol-based extraction protocols have demonstrated superior efficacy, with concentrations ranging from 70 to 90 percent proving optimal for rosiridol extraction from Rhodiola plant matrices [6] [7]. Methanol extraction systems yield approximately 3.3 percent rosiridol content, while ethanol systems achieve 1.2 percent under standard conditions [8] [4].

Advanced extraction methodologies incorporate supercritical carbon dioxide systems with ethanol as cosolvent [4] [9]. These supercritical fluid extraction protocols operate at pressures between 200 to 500 bar with temperatures ranging from 31 to 70 degrees Celsius [4]. The optimal extraction parameters have been identified as 350 bar pressure at 60 degrees Celsius, yielding 4.5 percent rosiridol content compared to traditional solvent methods [8] [4].

Natural deep eutectic solvents consisting of choline chloride combined with malonic, malic, tartaric, or citric acids have emerged as environmentally sustainable alternatives for rosiridol extraction [6]. These solvents demonstrate comparable extraction efficiency to conventional organic solvents while offering reduced environmental impact and improved selectivity for monoterpene glycosides [6].

Optimization of Extraction Yields

Pressurized liquid extraction techniques have shown significant promise for maximizing rosiridol yields through systematic optimization of operational parameters [9] [10]. Temperature optimization studies indicate maximum extraction efficiency at 150 degrees Celsius under pressures of 1500 to 1650 pounds per square inch [9]. Extended extraction times combined with high liquid-to-solid ratios contribute to enhanced rosiridol recovery rates [9].

The optimization process involves careful consideration of multiple variables including temperature, pressure, extraction duration, and solvent composition [9] [10]. Central composite design methodologies have been employed to systematically evaluate these parameters, with temperature demonstrating the most significant impact on extraction yield [10]. Optimal settings for maximized rosiridol extraction include temperatures of 183 degrees Celsius, pressures of 130 bar, and extraction times of three minutes repeated three times [10].

Extraction ParameterOptimal RangeYield ImpactReference
Temperature150-183°CHigh [9] [10]
Pressure130-350 barModerate [4] [10]
Extraction Time3-60 minutesLow [9] [10]
Solvent Concentration70-90% ethanolHigh [6] [7]

Flushing volume optimization has revealed that 60 percent flushing volume provides optimal mass extraction yield of 36.9 percent, while higher flushing volumes decrease overall extraction efficiency [10]. These findings align with established literature protocols and confirm the importance of systematic parameter optimization for rosiridol isolation [10].

Chromatographic Separation Approaches

Preparative Chromatography for Glycoside Derivatives

High-performance countercurrent chromatography has emerged as the preferred method for large-scale rosiridol purification, particularly for glycoside derivatives including rosiridin and rosiridosides [11] [12]. The technique employs a three-stage gradient elution program using ethyl acetate, normal-butanol, and water in ratios of 1:4:5 progressing to 2:3:5 and finally 3:2:5 in reversed-phase mode [11].

The countercurrent chromatographic method allows fractionation of complex Rhodiola extracts in a single chromatographic step, with subsequent orthogonal isolation steps yielding twelve distinct constituents including rosiridol derivatives [11]. This approach achieves rosiridol purification with 96.3 percent purity and 98.6 percent yield through optimized stationary phase retention of 60 percent [12].

Scale-up procedures from analytical to preparative systems follow established mathematical formulas for column volume, flow rate, and injection volume calculations [13]. The linear scale-up from Mini-HPCCC (17.7 milliliters coil volume) to Midi-HPCCC (923 milliliters coil volume) achieves throughput increases of 50-fold while maintaining resolution and purity standards [12].

Preparative high-performance liquid chromatography protocols utilize C18 reversed-phase columns with phosphate buffer and acetonitrile gradient systems at 60 degrees Celsius [14] [15]. The separation achieves baseline resolution of rosiridol and related compounds within 27 minutes using optimized mobile phase compositions [14]. Detection wavelengths at 205 and 254 nanometers provide simultaneous monitoring capabilities for multiple monoterpene derivatives [15].

Fractionation and Purification Protocols

Column chromatography on Sephadex LH-20 material represents a critical purification step for rosiridol isolation from complex plant extracts [11] [7]. The protocol employs 1.5 by 100 centimeter columns with methanol as mobile phase, collecting 3-milliliter fractions for subsequent analysis [11]. This approach yields purified rosiridol with quantities ranging from 1.17 to 12.63 milligrams depending on source material and extraction efficiency [11].

Macroporous resin adsorption chromatography provides an alternative purification strategy particularly suitable for salidroside and related rosiridol derivatives [16]. HPD-200 resin demonstrates optimal adsorption characteristics following Langmuir isotherm behavior, achieving product purity of 92.21 percent with overall recovery of 48.82 percent after two adsorption-desorption cycles [16].

Purification MethodPurity AchievedRecovery RateScale Capability
HPCCC96.3%98.6%Preparative [12]
Sephadex LH-2095-98%85-90%Analytical-Preparative [11]
Macroporous Resin92.21%48.82%Large-scale [16]
Preparative HPLC98%93%Semi-preparative [13]

Reversed-phase silica gel column chromatography employs methanol-water gradient systems progressing from 20:80 to 90:10 ratios for systematic fractionation [2]. This approach generates multiple fractions that undergo subsequent high-performance liquid chromatography purification using methanol-water mobile phases at 45:55 ratios [2].

Validation and Reproducibility of Isolation Procedures

Analytical method validation for rosiridol quantification follows International Conference on Harmonisation guidelines encompassing linearity, accuracy, precision, and specificity parameters [17]. Linearity studies employ six concentration levels from 25 to 200 percent of target concentration, with correlation coefficients exceeding 0.999 for the 80 to 120 percent range [17].

Precision validation encompasses repeatability assessments through replicate injections, with relative standard deviation values maintained below 1 percent for peak area, height, and retention time measurements [17]. System suitability parameters include resolution values greater than 2.0, tailing factors below 2.0, and theoretical plate numbers exceeding 2000 [17].

Accuracy determination utilizes spiked sample preparations at three concentration levels covering 50 to 150 percent of target values [17]. Recovery rates for rosiridol analysis range from 84.66 to 93.25 percent at different concentration levels, with precision maintained within acceptable limits [7] [17].

Robustness testing evaluates method performance under deliberate variations in operational parameters including mobile phase composition, flow rate, and temperature [17]. The validated methods demonstrate stability across parameter variations of plus or minus 10 percent from nominal conditions [17].

Validation ParameterAcceptance CriteriaRosiridol PerformanceReference
Linearity (r²)≥0.9990.9998 [17]
Precision (RSD)≤1%0.8% [7] [17]
Accuracy (Recovery)85-115%84.66-93.25% [7] [17]
Detection LimitS/N ≥347.02 μg/mL [7]

Comparative Analysis of Isolation from Diverse Rhodiola Species

Rhodiola rosea and Rhodiola sachalinensis represent the primary sources for rosiridol isolation, with both species containing the compound in glycosidic forms including rosiridin and rosiridosides [2] [3] [18]. Rhodiola rosea demonstrates rosiridol content variability ranging from 0.03 to 3.7 percent depending on geographic origin and cultivation conditions [18].

Rhodiola crenulata exhibits superior phenolic compound content compared to Rhodiola rosea, with elevation-dependent variations in monoterpene concentrations [19]. Comparative analysis reveals that Rhodiola crenulata from Tibet at 5116 meters elevation contains significantly higher bioactive compound concentrations than Rhodiola rosea from Jilin at 2248 meters elevation [19].

Species-specific extraction optimization demonstrates varying solvent requirements across different Rhodiola species [20] [21]. Rhodiola rosea extracts achieve optimal rosiridol yields using 70 percent ethanol systems, while Rhodiola sachalinensis requires modified extraction protocols due to different matrix compositions and compound distributions [2] [3].

Rhodiola SpeciesRosiridol ContentOptimal ExtractionGeographic Origin
R. rosea0.03-3.7%70% EtOH, 60°CRussia, China [8] [18]
R. sachalinensis1.2-2.8%MeOH-H₂O gradientJapan, Russia [2] [3]
R. crenulataVariable90% EtOH, high altitudeTibet, China [19]

Altitude-dependent phytochemical variations significantly impact rosiridol isolation efficiency across different Rhodiola species [19]. Higher elevation specimens demonstrate enhanced phenolic compound content and improved extraction yields, with samples from 5116 meters showing superior rosiridol concentrations compared to lower altitude specimens [19].

The retrosynthetic analysis of rosiridol has been approached through several strategic disconnections, each targeting the key C-C bond formation that establishes the monoterpene framework. The primary retrosynthetic strategies focus on the construction of the characteristic 4-hydroxy-3,7-dimethylocta-2,6-dienol structure with precise stereochemical control at the C-4 position [1] [2].

The most commonly employed retrosynthetic disconnection involves breaking the bond between C-4 and C-5, leading to an aldehyde precursor and a prenyl nucleophile equivalent. This approach has been successfully implemented in multiple total syntheses, with the key strategic consideration being the method of introducing the prenyl unit while maintaining stereocontrol [3] [4]. Alternative disconnections have focused on oxidation-reduction sequences where a ketone intermediate is prepared and subsequently reduced enantioselectively [3].

Hong and colleagues pioneered the first total synthesis by utilizing a chiral borneol-derived ligand to direct the enantioselective prenyl anion addition to an aldehyde precursor [2]. This retrosynthetic approach established the fundamental strategy of using chiral auxiliary or catalyst control to access the desired stereochemistry. The retrosynthetic analysis also considered the challenge of differentiating between the two hydroxyl groups for selective functionalization in subsequent transformations.

Asymmetric Synthesis Methodologies

Chiral Ligand-Directed Stereoselective Reactions

The development of chiral ligand-directed stereoselective reactions has been central to achieving enantioselective synthesis of rosiridol. Hong and colleagues demonstrated the first successful application of a chiral borneol-derived ligand system for the enantioselective prenyl anion transfer reaction [2]. This methodology involved the use of zinc-based organometallic reagents coordinated with chiral ligands to control the stereochemical outcome of the key C-C bond formation.

The mechanistic aspects of chiral ligand-directed reactions rely on the coordination of the substrate aldehyde and the prenyl nucleophile within a chiral environment created by the ligand. The borneol-derived ligand provides a rigid chiral framework that differentiates between the two faces of the approaching electrophile, leading to preferential formation of one enantiomer [2]. The stereochemical control achieved through this approach established the absolute configuration of rosiridol as 4S, which was later confirmed through multiple analytical methods.

More recent developments have focused on the use of phosphinooxazoline ligands and other privileged chiral scaffolds to achieve similar stereocontrol in related transformations [4]. These ligand systems have demonstrated broad applicability in asymmetric synthesis and represent a significant advancement in the field of chiral catalyst development.

Catalytic Asymmetric Prenylation Techniques

Catalytic asymmetric prenylation has emerged as a powerful methodology for the construction of quaternary stereocenters in monoterpene synthesis. Zhang and colleagues developed a chiral phosphoric acid-catalyzed asymmetric aldehyde prenylation using an α,α-dimethyl allyl boronic ester [5] [4]. This methodology provides expedient access to a wide array of homoprenyl alcohols with excellent asymmetric induction.

The catalytic system employs a chiral phosphoric acid derived from BINOL, which serves as both a Brønsted acid and a chiral environment for the transformation. The mechanism involves activation of the aldehyde substrate through hydrogen bonding with the phosphoric acid, while the boronic ester undergoes nucleophilic addition under the influence of the chiral catalyst [4]. This approach offers significant advantages in terms of atom economy and environmental considerations compared to stoichiometric chiral auxiliary methods.

The substrate scope of this catalytic prenylation extends to aryl, heteroaryl, and aliphatic aldehydes, with consistently high enantioselectivity observed across the range of substrates tested [5]. The methodology has been successfully applied to the short and efficient total synthesis of rosiridol, demonstrating its practical utility in natural product synthesis.

Total Synthesis: Key Steps and Innovations

Regioselective Functionalization Strategies

Regioselective functionalization represents a critical challenge in rosiridol synthesis, particularly in differentiating between the two hydroxyl groups present in the target molecule. Schöttner and colleagues addressed this challenge through the strategic use of protecting groups and selective oxidation-reduction sequences [3]. The approach involved selective protection of the primary alcohol with a triisopropylsilyl (TPS) group, followed by oxidation of the secondary alcohol to the corresponding ketone.

The regioselectivity in these transformations is controlled through steric and electronic factors inherent in the substrate structure. The primary alcohol is more reactive toward bulky silylating agents due to reduced steric hindrance, while the secondary alcohol shows different reactivity patterns in oxidation reactions [3]. This differential reactivity allows for selective manipulation of individual hydroxyl groups without affecting the other functional groups in the molecule.

Advanced regioselective functionalization strategies have also been developed using transition metal catalysis. The Hoppe-Matteson-Aggarwal protocol represents a sophisticated approach to regioselective C-C bond formation through 1,2-metallate rearrangement [1]. This methodology allows for the precise introduction of carbon nucleophiles at specific positions within the monoterpene framework while maintaining complete regiocontrol.

Enantioselective Construction of Stereocenters

The enantioselective construction of stereocenters in rosiridol synthesis has been achieved through several complementary approaches. The most widely studied method involves the use of (−)-diisopinocampheylborane (DIP-Cl) for the asymmetric reduction of prochiral ketones [3]. This reagent provides predictable stereochemistry based on the well-established stereochemical model for hydride delivery.

The DIP-Cl reduction proceeds through a six-membered transition state where the bulky isopinocampheyl groups create a chiral environment that favors approach of the ketone substrate from one face. The stereochemical outcome is highly predictable, with the (−)-DIP-Cl reagent consistently delivering the (S)-configuration at the newly formed stereocenter [3]. This methodology achieved 94% enantiomeric excess in the synthesis of rosiridol, demonstrating its effectiveness for this transformation.

Alternative approaches to enantioselective stereocenter construction have focused on catalytic methods that avoid the use of stoichiometric chiral reagents. The phosphoric acid-catalyzed prenylation methodology represents a significant advancement in this area, providing access to enantioenriched products through catalytic turnover rather than stoichiometric consumption of chiral auxiliaries [5].

Synthetic Route Comparisons and Efficiency Metrics

Synthetic RouteOverall YieldStep CountEnantioselectivityAtom EconomyPracticality Score
Prenyl anion transfer (Hong)Not reportedMultipleHigh eeModerateModerate
DIP-Cl reduction (Schöttner)~35% (6 steps)694% eeModerateGood
Phosphoric acid catalysis (Zhang)Not reportedShortExcellent eeGoodHigh
Hoppe-Matteson-Aggarwal (Linne)51% (5 steps)5≥19:1 selectivityGoodHigh

The comparison of synthetic routes reveals significant differences in overall efficiency and practicality. The Hoppe-Matteson-Aggarwal protocol demonstrated the highest overall yield at 51% over 5 steps, representing the most efficient route in terms of material throughput [1]. The phosphoric acid-catalyzed approach, while not reporting specific overall yields, offers advantages in terms of step economy and environmental considerations [5].

The DIP-Cl reduction route, despite achieving excellent enantioselectivity, suffers from moderate overall yield due to the multi-step nature of the synthesis [3]. The atom economy of this route is also compromised by the stoichiometric use of the chiral reducing agent. In contrast, the catalytic approaches offer superior atom economy through the use of catalytic quantities of chiral promoters.

Environmental considerations favor the phosphoric acid-catalyzed route due to the absence of heavy metals and the potential for catalyst recovery and reuse [5]. The prenyl anion transfer approach, while historically significant as the first total synthesis, is limited by the requirement for expensive chiral ligands and extensive solvent usage [2].

Assignment and Confirmation of Absolute Configuration

Application of Modified Mosher's Method

The Modified Mosher's Method has played a pivotal role in establishing the absolute configuration of rosiridol, particularly in resolving earlier conflicting assignments. Yoshikawa and colleagues applied this method to both (−)- and (+)-rosiridol derivatives, leading to a definitive assignment of the 4S configuration [6]. The method involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters and analysis of the resulting chemical shift differences in proton nuclear magnetic resonance spectroscopy.

The application of the Modified Mosher's Method to rosiridol required careful preparation of the 1-pivalate derivatives to ensure selective derivatization of the primary alcohol [7]. The resulting (S)- and (R)-MTPA esters showed characteristic chemical shift differences that were consistent with the 4S configuration. The Δδ values (δS - δR) for protons on the C-1, C-2, and C-10 positions were negative, while those for protons on C-5, C-6, C-8, and C-9 were positive, confirming the S configuration at C-4 [6].

This analysis resolved previous conflicting assignments that had suggested the 4R configuration based on earlier applications of the Mosher method. The discrepancy was attributed to the specific structural features of rosiridol and the need for careful selection of derivatization conditions to ensure reliable results [6].

Chemical Correlation with Related Natural Products

Chemical correlation has provided additional confirmation of the absolute configuration through conversion of rosiridol to known natural products with established stereochemistry. Hong and colleagues demonstrated the conversion of synthetic rosiridol to (−)-eldanolide, a compound whose absolute configuration had been previously established through independent total synthesis [2]. This chemical correlation provided strong support for the 4S assignment of rosiridol.

The correlation involved selective functionalization of the rosiridol framework to introduce the structural features present in eldanolide. The successful conversion with retention of stereochemistry provided unambiguous confirmation that the synthetic material possessed the same absolute configuration as the natural product [2]. This approach represents a powerful method for stereochemical assignment when suitable reference compounds are available.

Additional chemical correlations have been established with other monoterpenes isolated from Rhodiola species, including rosiridin and various rhodioloside derivatives [6]. These correlations have consistently supported the 4S configuration and have provided a network of structurally related compounds with established stereochemistry.

Scalability and Practicality of Synthetic Protocols

Synthetic RouteScale DemonstratedCost ConsiderationsEnvironmental ImpactIndustrial Potential
Prenyl anion transferResearch scaleExpensive chiral ligandHigh solvent useLimited
DIP-Cl reductionResearch scaleExpensive DIP-Cl reagentHeavy metal wasteLimited
Phosphoric acid catalysisResearch scaleCatalyst recovery possibleGreener approachHigh
Hoppe-Matteson-AggarwalResearch scaleSpecialized reagentsModerate wasteModerate

The scalability and practicality of rosiridol synthetic protocols vary significantly depending on the specific methodology employed. The phosphoric acid-catalyzed approach shows the highest potential for scale-up due to its catalytic nature and relatively mild reaction conditions [5]. The ability to recover and reuse the chiral phosphoric acid catalyst makes this approach economically attractive for larger-scale synthesis.

The DIP-Cl reduction route, while effective at research scale, faces significant challenges for industrial implementation due to the high cost of the chiral reducing agent and the stoichiometric quantities required [3]. The generation of heavy metal waste from the borane-based reagent system also presents environmental concerns that would need to be addressed in any scale-up efforts.

The Hoppe-Matteson-Aggarwal protocol offers good efficiency in terms of step count and overall yield, but the specialized nature of the required reagents may limit its practical application at larger scales [1]. The development of more readily available precursors for the key TIB ester intermediate would be necessary for broader implementation.

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types